molecular formula C21H25N3O4S2 B467485 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide CAS No. 497081-43-3

4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide

Katalognummer: B467485
CAS-Nummer: 497081-43-3
Molekulargewicht: 447.6g/mol
InChI-Schlüssel: VWFZCYKWWUPKSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core substituted with a 4-methoxy group, linked via a thiourea bridge to a phenyl ring bearing a 4-methylpiperidin-1-ylsulfonyl moiety.

Eigenschaften

IUPAC Name

4-methoxy-N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-15-11-13-24(14-12-15)30(26,27)19-9-5-17(6-10-19)22-21(29)23-20(25)16-3-7-18(28-2)8-4-16/h3-10,15H,11-14H2,1-2H3,(H2,22,23,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFZCYKWWUPKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Intermediate Sulfonyl Compound: The initial step involves the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to form the sulfonyl intermediate.

    Coupling Reaction: The sulfonyl intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides or thioamides.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have identified the compound as a potential inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of cell division and a target for cancer therapy. Inhibitors of Plk1 have been shown to induce apoptosis in cancer cells, making this compound a candidate for further development in oncology.

Case Study : Research published in 2022 demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted its mechanism of action through the inhibition of Plk1 activity, leading to decreased cell proliferation and increased apoptosis rates .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study investigated its efficacy against several bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Xanthomonas axonopodis8.23 µM
Ralstonia solanacearum12.50 µM
Alternaria solani15.00 µM
Fusarium solani20.00 µM

This data indicates that the compound has promising antimicrobial properties that could be harnessed for agricultural applications or as a new class of antibiotics .

Neuropharmacological Applications

The piperidine moiety in the compound suggests potential applications in neuropharmacology, particularly concerning disorders such as depression and anxiety. Compounds with similar structures have been shown to interact with neurotransmitter systems, including dopamine and serotonin pathways.

Research Findings : A series of piperidine derivatives were synthesized and evaluated for their affinity towards dopamine transporters (DAT) and serotonin transporters (SERT). One analogue demonstrated selective modulation of SERT binding, indicating potential use in treating mood disorders .

Synthesis and Structural Optimization

The synthesis of this compound involves multiple steps, including the formation of sulfonamide linkages and carbamothioyl groups. Optimization strategies are crucial for enhancing yield and purity.

Synthesis Overview :

  • Formation of Sulfonamide : Reaction between piperidine derivatives and sulfonyl chlorides.
  • Carbamothioyl Group Introduction : Use of thioketones to introduce the carbamothioyl functionality.
  • Final Coupling Reaction : Coupling with methoxybenzamide derivatives to form the final product.

This synthetic route allows for the exploration of various substitutions to improve biological activity .

Wirkmechanismus

The mechanism of action of 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Pharmacological Implications

The table below compares key structural analogs, emphasizing substituent effects on molecular properties and bioactivity:

Compound Name Substituent (R) Molecular Weight Key Biological Activity Yield (%) Reference ID
4-Methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide (Target Compound) 4-OCH₃ ~450.5 (estimated) Hypothesized antiviral/antibacterial N/A
4-Chloro-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)benzamide 4-Cl 451.99 Not explicitly reported N/A
5-Bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-furamide 5-Br (furan) 485.01 Potential enzyme inhibition N/A
4-Methoxy-N-((4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide (7) Thiophene-2-sulfonyl-piperazine 533.63 Norovirus protease inhibition 76
N-((4-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)-4-(trifluoromethyl)benzamide (9) 4-CF₃ 581.64 Norovirus protease inhibition 70
3-Bromo-4-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide 3-Br, 4-OCH₃ 485.40 Not explicitly reported N/A
Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, Br, CF₃): Compounds like 4-Cl (451.99 g/mol) and 4-CF₃ (581.64 g/mol) exhibit enhanced binding to viral proteases, likely due to increased electrophilicity . Electron-Donating Groups (OCH₃): The 4-methoxy group in the target compound may improve solubility and reduce metabolic degradation compared to halogenated analogs. Heterocyclic Modifications: Thiophene-sulfonyl-piperazine derivatives (e.g., compound 7) show potent norovirus inhibition (76% yield), suggesting the sulfonamide-heterocycle motif is critical for antiviral activity .

Synthetic Feasibility :

  • Thiourea-linked compounds (e.g., compound 7, 76% yield) are synthesized efficiently via automated flash chromatography, while bulkier substituents (e.g., compound 8, 40% yield) reduce yields due to steric hindrance .

Molecular Weight and Drug-Likeness :

  • The target compound (~450.5 g/mol) falls within Lipinski’s rule of five limits, whereas analogs like compound 9 (581.64 g/mol) may face bioavailability challenges due to higher molecular weight .

Comparative Pharmacokinetic and Toxicity Profiles

While explicit ADMET data are absent in the evidence, structural trends suggest:

  • 4-Methoxy Group : Likely to enhance metabolic stability compared to nitro or trifluoromethyl groups, which are prone to oxidative metabolism.
  • Piperidine vs. Piperazine : The 4-methylpiperidine moiety in the target compound may reduce off-target interactions compared to piperazine derivatives, which often exhibit broader receptor affinity .

Biologische Aktivität

4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide, also referred to as IMB-0523 in some studies, is a compound of interest due to its potential biological activities, particularly in the context of antiviral effects against hepatitis B virus (HBV). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-methoxy-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide is C22H24N2O4SC_{22}H_{24}N_{2}O_{4}S. The compound features a methoxy group, a piperidine moiety, and a sulfonamide linkage, which may contribute to its biological activity.

Recent studies indicate that compounds similar to IMB-0523 exhibit antiviral properties by enhancing the intracellular levels of APOBEC3G (A3G) , an enzyme known for its role in inhibiting viral replication. A3G is particularly effective against various viruses, including HBV. The mechanism involves the alkylation of the amine group in the benzene ring, which enhances metabolic stability and bioactivity against viral targets .

Antiviral Efficacy

The antiviral activity of IMB-0523 has been evaluated through various assays. Notably:

  • In vitro Studies : The compound showed significant anti-HBV activity in HepG2.2.15 cells with an IC50 value of 1.99 µM , indicating potent inhibition of HBV replication. In comparison, lamivudine (3TC), a standard antiviral treatment, had an IC50 of 7.37 µM against wild-type HBV and >440 µM against drug-resistant strains .
  • In vivo Studies : The efficacy was further confirmed using a duck HBV model, demonstrating that IMB-0523 could effectively reduce HBV levels in vivo. This suggests its potential as a therapeutic agent for chronic HBV infections .

Cytotoxicity

The cytotoxicity profile of IMB-0523 was assessed using MTT assays. The compound exhibited a CC50 (concentration required to kill 50% of cells) that was significantly higher than its IC50 values, indicating a favorable therapeutic index .

Comparative Data Table

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
IMB-05231.99>10058
Lamivudine (3TC)7.37>440<60

Case Studies and Research Findings

  • Study on Antiviral Activity : A study published in PMC highlighted the synthesis and evaluation of IMB-0523 against HBV. The findings suggested that the compound not only inhibited viral replication but also increased A3G levels, which is crucial for its antiviral action .
  • Toxicological Assessment : Research conducted on the pharmacokinetics and acute toxicity profiles indicated that IMB-0523 has a favorable safety profile in animal models, supporting its potential for further clinical development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.